3-Methyl-1-(methylamino)but-3-en-2-ol

Catalog No.
S14144848
CAS No.
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1-(methylamino)but-3-en-2-ol

Product Name

3-Methyl-1-(methylamino)but-3-en-2-ol

IUPAC Name

3-methyl-1-(methylamino)but-3-en-2-ol

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c1-5(2)6(8)4-7-3/h6-8H,1,4H2,2-3H3

InChI Key

IFZVBWKKMWZUGA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CNC)O

3-Methyl-1-(methylamino)but-3-en-2-ol is an organic compound characterized by its unique structure, which includes a double bond and an alcohol functional group. It is classified as an unsaturated alcohol and has the molecular formula C5H11NOC_5H_{11}NO. The compound features a methylamino group attached to a butenol backbone, which contributes to its reactivity and potential biological applications. Its systematic name reflects its structure, indicating the presence of a methyl group at the third carbon and a methylamino group at the first carbon of the butenol chain.

Typical of unsaturated alcohols:

  • Electrophilic Addition: The double bond in the compound can undergo electrophilic addition reactions, allowing for the attachment of various electrophiles.
  • Oxidation: The alcohol group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
  • Reduction: The compound can be reduced to yield corresponding alcohols or amines.
  • Substitution Reactions: The methylamino group can engage in nucleophilic substitution reactions, reacting with alkyl halides or acyl chlorides under basic conditions.

These reactions make 3-Methyl-1-(methylamino)but-3-en-2-ol a versatile intermediate in organic synthesis.

The synthesis of 3-Methyl-1-(methylamino)but-3-en-2-ol can be achieved through several methods:

  • Alkylation of Methylamine: This involves reacting methylamine with appropriate alkyl halides in the presence of a base to form the desired compound.
  • Rearrangement Reactions: Starting from simpler precursors such as isobutylene and formaldehyde, rearrangement reactions can yield 3-Methyl-1-(methylamino)but-3-en-2-ol.
  • Hydrolysis Reactions: The hydrolysis of suitable esters or amides can also lead to the formation of this compound.

These methods highlight the compound's synthetic accessibility and its potential for further modification.

3-Methyl-1-(methylamino)but-3-en-2-ol has several potential applications:

  • Pharmaceutical Intermediates: Due to its unique structure, it may serve as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
  • Agricultural Chemicals: Its derivatives could be explored for use in agrochemicals, including herbicides or insecticides.

The versatility of this compound makes it a candidate for various industrial applications.

Interaction studies focus on how 3-Methyl-1-(methylamino)but-3-en-2-ol interacts with biological macromolecules. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. Research may include:

  • Binding Assays: Evaluating how well the compound binds to specific receptors or enzymes.
  • Metabolic Stability Assessments: Investigating how the compound is metabolized in biological systems to predict its efficacy and safety.

Such studies are essential for advancing this compound's development in medicinal chemistry.

Several compounds share structural characteristics with 3-Methyl-1-(methylamino)but-3-en-2-ol. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
3-MethylbutanamineAminoalkaneSimple amine structure; used in organic synthesis.
4-MethylpentanamineAminoalkaneLonger carbon chain; potential applications in pharmaceuticals.
IsopentenolUnsaturated alcoholKnown for its role in vitamin synthesis; more stable than 3-Methyl...
1-Amino-2-methylpropanolAmino alcoholContains a primary amine; different reactivity profile.

The uniqueness of 3-Methyl-1-(methylamino)but-3-en-2-ol lies in its combination of unsaturation and a methylamino group, which potentially endows it with distinct reactivity and biological activity compared to these similar compounds.

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

115.099714038 g/mol

Monoisotopic Mass

115.099714038 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-10

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